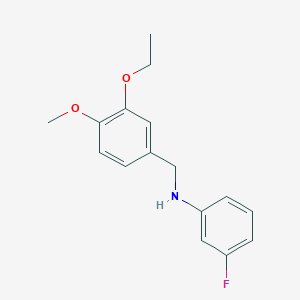
(3-ethoxy-4-methoxybenzyl)(3-fluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxy-4-methoxybenzyl)(3-fluorophenyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The compound is also known as EFMA and is synthesized using specific methods.
作用机制
The mechanism of action of EFMA is not fully understood. However, studies have shown that EFMA exerts its pharmacological effects by inhibiting specific enzymes and receptors. EFMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EFMA has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
EFMA has been found to exhibit several biochemical and physiological effects. Studies have shown that EFMA can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). EFMA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. EFMA has been found to improve cognitive function by increasing the levels of acetylcholine in the brain. EFMA has also been found to exhibit antifungal properties by inhibiting the growth of specific fungi.
实验室实验的优点和局限性
EFMA has several advantages for lab experiments. EFMA is synthesized using a specific method that yields high purity and yield. EFMA has been found to exhibit several pharmacological effects, making it a useful compound for studying various diseases. However, EFMA has some limitations for lab experiments. EFMA is not readily available commercially, and its synthesis method requires specific reagents and equipment. EFMA is also a relatively new compound, and more studies are needed to fully understand its pharmacological effects.
未来方向
EFMA has several potential future directions in scientific research. One of the significant future directions is in the development of new drugs. EFMA has been found to exhibit several pharmacological effects that make it a potential lead compound for the development of new drugs. EFMA can also be modified to improve its pharmacological properties. Another potential future direction is in the study of EFMA's mechanism of action. More studies are needed to fully understand how EFMA exerts its pharmacological effects. EFMA can also be used in combination with other compounds to enhance its pharmacological effects. Finally, EFMA can be studied for its potential in other scientific research applications, such as in the field of agriculture and environmental science.
Conclusion:
In conclusion, EFMA is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EFMA is synthesized using a specific method and has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. EFMA has potential as a lead compound for the development of new drugs and can be studied for its potential in other scientific research applications. More studies are needed to fully understand EFMA's pharmacological effects and mechanism of action.
合成方法
EFMA is synthesized using a specific method that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde and 3-fluoroaniline in the presence of a base and a catalyst. The reaction yields EFMA as a white crystalline solid with a high yield. The synthesis method has been optimized to produce EFMA with high purity and yield.
科学研究应用
EFMA has been studied for its potential in various scientific research applications. One of the significant applications of EFMA is in the field of medicinal chemistry. Studies have shown that EFMA has potential as a lead compound for the development of new drugs. EFMA has been found to exhibit antitumor, anti-inflammatory, and antifungal properties. EFMA has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-3-20-16-9-12(7-8-15(16)19-2)11-18-14-6-4-5-13(17)10-14/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGRZKJRBJGCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
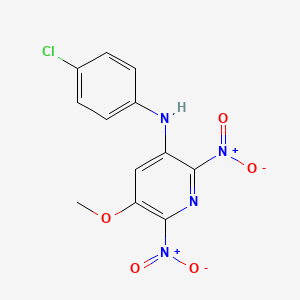
![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
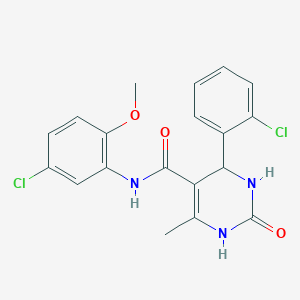

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)
![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

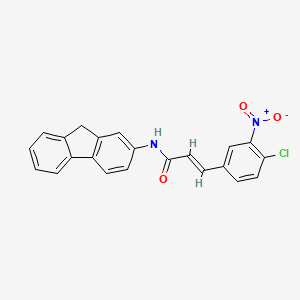
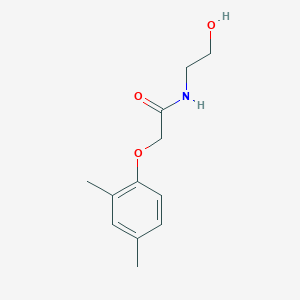
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
